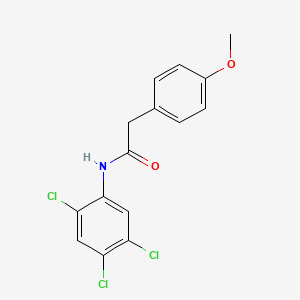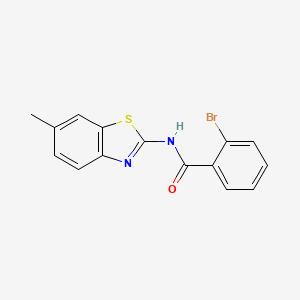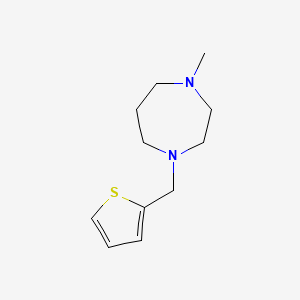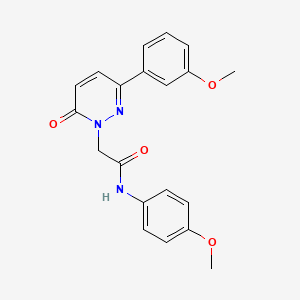
N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, and methoxyphenyl groups that can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of methoxyphenyl groups: This step often involves the use of methoxy-substituted benzene derivatives in electrophilic aromatic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anti-cancer, or antimicrobial agent, depending on its interaction with biological targets.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can be compared with other pyridazinone derivatives and methoxyphenyl compounds. Similar compounds include:
N-(4-methoxyphenyl)-1-phenylmethanimine: This compound shares the methoxyphenyl group but has a different core structure, leading to distinct chemical and biological properties.
N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide: This compound also contains a methoxyphenyl group but has a different functional group, resulting in unique applications and reactivity.
The uniqueness of this compound lies in its combination of the pyridazinone core and methoxyphenyl groups, which confer specific chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-16-8-6-15(7-9-16)21-19(24)13-23-20(25)11-10-18(22-23)14-4-3-5-17(12-14)27-2/h3-12H,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGPHHJJHMUYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4aR,8aR)-7-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]ethanone](/img/structure/B5677856.png)
![1-{[ethyl(methyl)amino]sulfonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinecarboxylic acid](/img/structure/B5677872.png)
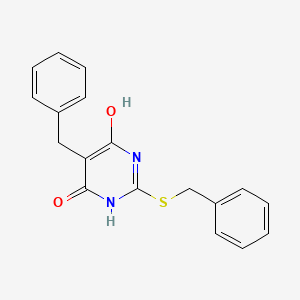
![8-fluoro-2-{[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]methyl}quinolin-4-ol](/img/structure/B5677876.png)
![(3aS,10aS)-2-(5,6-dimethylpyridine-3-carbonyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid](/img/structure/B5677882.png)
![N-[(2,6-dimethyl-4-pyridinyl)methyl]-3-(1-methyl-3-piperidinyl)propanamide](/img/structure/B5677890.png)
![1-(2-Fluorophenyl)-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B5677895.png)
![5-acetyl-1'-(tetrahydrofuran-3-ylmethyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5677898.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methylpiperidine-1-sulfonamide](/img/structure/B5677903.png)
![1-(4-Fluorophenyl)-2-[(5-phenyl-1h-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5677924.png)
![N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B5677932.png)
